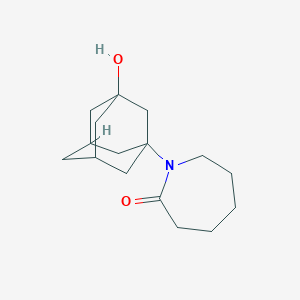

1-(3-Hydroxy-1-adamantyl)azepan-2-one

描述

Structure

2D Structure

属性

IUPAC Name |

1-(3-hydroxy-1-adamantyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c18-14-4-2-1-3-5-17(14)15-7-12-6-13(8-15)10-16(19,9-12)11-15/h12-13,19H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKRNSOLZAYZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)C23CC4CC(C2)CC(C4)(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(3-Hydroxy-1-adamantyl)azepan-2-one typically follows a multi-step pathway involving:

- Introduction of the adamantyl group via Friedel-Crafts alkylation or related alkylation techniques.

- Hydroxylation at the 3-position of the adamantyl intermediate to introduce the hydroxy functional group.

- Cyclization to form the azepan-2-one ring (seven-membered lactam).

This approach leverages the high reactivity of adamantane derivatives and the versatility of lactam ring formation reactions.

Stepwise Preparation Details

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Adamantyl Intermediate Formation | Friedel-Crafts alkylation introduces the adamantyl group onto a suitable precursor. | Lewis acid catalysts (e.g., AlCl3), adamantane derivatives, aromatic or aliphatic substrates | Formation of 1-adamantyl substituted intermediate |

| 2. Hydroxylation | Selective hydroxylation at the 3-position of the adamantyl intermediate. | Oxidizing agents (e.g., potassium permanganate under controlled conditions), aqueous or mixed solvents | Introduction of the 3-hydroxy group yielding 3-hydroxy-1-adamantyl intermediate |

| 3. Lactam Ring Formation | Cyclization to form the azepan-2-one ring via intramolecular amidation or ring closure. | Cyclization agents, dehydrating conditions, or catalysts facilitating lactam formation | Formation of this compound with the seven-membered lactam ring |

Detailed Oxidation Method for Hydroxylation

A key step in the preparation is the hydroxylation of the adamantyl intermediate. According to patent literature, oxidation of 1-acetyl-3-hydroxyadamantane with permanganate salts in a liquid phase is an effective route to hydroxylated adamantyl derivatives, which are precursors for further transformations.

- Oxidizing Agent: Permanganate salts such as sodium permanganate or potassium permanganate are preferred due to availability and cost-effectiveness.

- Reaction Medium: An aqueous medium or aqueous-organic solvent mixtures, often with a strong base (e.g., sodium hydroxide) to facilitate oxidation.

- Stoichiometry: Typically, about 2 moles of permanganate per mole of substrate is used.

- Conditions: Ambient temperature, reaction times up to 24 hours, ensuring yields of at least 50-60%.

- Outcome: Formation of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid salts, which can be converted to the free acid by acidification.

This oxidation method is scalable and suitable for industrial production, offering a straightforward and efficient synthesis route.

Cyclization to Azepan-2-one Ring

The final step involves cyclizing the hydroxylated adamantyl intermediate to form the azepan-2-one ring. This is typically achieved by:

- Activation of the hydroxy or adjacent functional groups to promote ring closure.

- Use of dehydrating agents or catalysts to facilitate intramolecular amidation.

- Control of reaction conditions (temperature, solvent) to favor seven-membered ring formation over other possible ring sizes.

This step is critical to obtain the lactam structure characteristic of this compound.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents | Reaction Type | Yield & Notes |

|---|---|---|---|

| Adamantyl Intermediate Formation | Adamantane derivatives, Lewis acids (AlCl3) | Friedel-Crafts alkylation | High yield; well-established method |

| Hydroxylation | Potassium/sodium permanganate, NaOH, aqueous solvent | Oxidation | 50-60% yield in 24 hours; scalable |

| Lactam Formation | Cyclization agents, dehydrating catalysts | Intramolecular amidation | High selectivity for azepan-2-one ring |

Research Findings and Optimization

- Catalyst Use: Lewis acids in Friedel-Crafts alkylation improve regioselectivity and yield.

- Oxidation Optimization: Use of sodium permanganate in aqueous alkaline media provides efficient hydroxylation with minimal by-products.

- Scale-Up Potential: The oxidation and cyclization steps are amenable to industrial scale due to mild conditions and commercially available reagents.

- Purity: Multi-step purification including recrystallization and chromatography is used to ensure high purity of the final compound.

化学反应分析

1-(3-Hydroxy-1-adamantyl)azepan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1-(3-Hydroxy-1-adamantyl)azepan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and catalysts.

作用机制

The mechanism of action of 1-(3-Hydroxy-1-adamantyl)azepan-2-one involves its interaction with specific molecular targets. The hydroxy group and the azepan-2-one ring play crucial roles in its binding to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

Pharmacological and Industrial Relevance

- DPP-4 Inhibition: The hydroxyadamantyl group in this compound is critical for binding to DPP-4’s active site, achieving IC₅₀ values in nanomolar ranges . Analogues without hydroxylation (e.g., 1-(Adamantan-1-yl)azepan-2-one) show diminished activity .

- Material Science : Derivatives like 1-(Hydroxymethyl)azepan-2-one are used in crosslinking polymers due to their reactive hydroxymethyl groups .

- Discontinuation Issues : Several azepan-2-one derivatives, including this compound, are listed as discontinued in commercial catalogs, likely due to niche applications or synthesis challenges .

生物活性

1-(3-Hydroxy-1-adamantyl)azepan-2-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound, with the CAS number 1134899-21-0, features an adamantyl group linked to an azepan-2-one structure. This unique configuration contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds with adamantyl structures often demonstrate significant antimicrobial properties. For instance, derivatives of adamantane have shown efficacy against various bacterial strains, including mycobacteria, due to their ability to penetrate lipid-rich membranes effectively.

Anticancer Properties

Studies have highlighted the potential of this compound in cancer treatment. Its analogs have been reported to induce apoptosis in cancer cells through mechanisms independent of retinoic acid receptor interactions. This suggests a novel pathway for anticancer activity that could be further explored for therapeutic applications.

Neuroprotective Effects

The adamantyl moiety is known for its neuroprotective effects. Compounds similar in structure to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments.

The mechanisms by which this compound exerts its biological effects are multifaceted:

Interaction with Biological Targets

The compound is believed to interact with several molecular targets, including enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit specific kinases or modulate receptor activity, influencing cellular responses such as proliferation and apoptosis.

Influence on Cellular Pathways

Research has shown that related compounds can affect pathways such as the MAPK/ERK pathway and PI3K/Akt signaling. These pathways are crucial in regulating cell survival, growth, and differentiation.

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Antimycobacterial Activity :

- Cancer Cell Studies :

-

Neuroprotection Research :

- Experimental models showed that compounds similar to this compound could reduce neuronal damage in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activities and mechanisms of action for this compound:

常见问题

Basic Research Questions

What are the optimal synthetic routes for 1-(3-Hydroxy-1-adamantyl)azepan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves functionalizing the adamantane core with azepan-2-one via nucleophilic substitution or coupling reactions. For example:

- Adamantane hydroxyl activation : The 3-hydroxyadamantane moiety is activated using reagents like propargyl bromide or diethylamino groups under basic conditions (e.g., K₂CO₃) in solvents such as toluene or DMF .

- Phase-transfer catalysis : Tetrabutylammonium bromide improves reaction efficiency by enhancing interfacial interactions between hydrophobic adamantane derivatives and polar reagents .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieving >95% purity. Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for adamantyl:azepanone) are key variables for yields >70% .

How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- Spectroscopic profiling :

- X-ray crystallography : Resolves adamantane-azepanone spatial orientation, critical for structure-activity relationship (SAR) studies .

What preliminary biological screening strategies are recommended for this compound?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Test against dipeptidyl peptidase IV (DPP-4) at 1–100 µM concentrations using fluorogenic substrates (e.g., Gly-Pro-AMC) .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .

- ADME profiling :

- Solubility : Use shake-flask method in PBS (pH 7.4); logP ~2.5 indicates moderate lipophilicity .

- Metabolic stability : Incubate with liver microsomes (human/rat) to calculate intrinsic clearance .

Advanced Research Questions

How does the adamantyl moiety influence the compound’s interaction with biological targets like DPP-4?

Methodological Answer:

- Molecular docking : The rigid adamantane core enhances binding to hydrophobic pockets in DPP-4 (e.g., S2 subsite), while the azepanone carbonyl forms hydrogen bonds with Arg125 and Tyr547 .

- SAR studies : Compare analogues with cyclohexyl or bicyclic systems; adamantane derivatives show 10× higher potency due to steric complementarity and reduced off-target effects .

What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Standardize assay protocols :

- Use identical buffer conditions (e.g., 50 mM Tris-HCl, pH 8.0 for DPP-4).

- Validate enzyme activity with control inhibitors (e.g., sitagliptin) .

- Meta-analysis : Pool data from ≥3 independent studies; apply statistical models (e.g., mixed-effects regression) to account for inter-lab variability .

How can computational modeling guide the optimization of pharmacokinetic properties?

Methodological Answer:

- QSAR models : Train on datasets of azepanone derivatives to predict logD (target: 1.5–3.0) and plasma protein binding (<90%) .

- MD simulations : Assess adamantane-azepanone conformational flexibility in aqueous vs. membrane environments to optimize blood-brain barrier permeability .

What experimental designs validate the compound’s neuroprotective potential in disease models?

Methodological Answer:

- In vivo models :

- Alzheimer’s : Transgenic APP/PS1 mice treated orally (10 mg/kg/day for 4 weeks); quantify Aβ plaques via immunohistochemistry .

- Oxidative stress : Measure glutathione levels and SOD activity in SH-SY5Y cells post-treatment (1–10 µM) .

- Control for off-target effects : Include inhibitors of alternative pathways (e.g., NMDA receptor antagonists) to isolate mechanism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。